molecular formula C21H21N5OS B243612 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No. B243612
M. Wt: 391.5 g/mol
InChI Key: MIFLJNKTVBUQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide exhibits various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also exhibits anti-tumor effects by inducing apoptosis in cancer cells. In addition, it has been found to improve glucose tolerance and insulin sensitivity in diabetic animals.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments is its potential as a therapeutic agent for various diseases. It also exhibits low toxicity and has a relatively simple synthesis method. However, one limitation is the lack of clinical trials and human studies, which limits its potential for clinical applications.

Future Directions

There are several future directions for the study of 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. One direction is the study of its potential as a therapeutic agent for neurodegenerative diseases. Another direction is the study of its effects on other signaling pathways and enzymes. Additionally, further studies are needed to determine its potential for clinical applications and to investigate its safety and efficacy in humans.
Conclusion:
In conclusion, 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it exhibits low toxicity. Studies have shown that it exhibits anti-inflammatory, anti-tumor, and anti-diabetic properties, and has potential as a therapeutic agent for neurodegenerative diseases. However, further studies are needed to determine its safety and efficacy in humans and its potential for clinical applications.

Synthesis Methods

The synthesis of 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the reaction of 3-propyl-1,2,4-triazole-5-thiol with 4-bromo-3-methylbenzyl chloride in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzylamine to yield the final product.

Scientific Research Applications

3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, it has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C21H21N5OS

Molecular Weight

391.5 g/mol

IUPAC Name

3-methyl-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C21H21N5OS/c1-3-5-18-23-24-21-26(18)25-20(28-21)16-10-8-15(9-11-16)13-22-19(27)17-7-4-6-14(2)12-17/h4,6-12H,3,5,13H2,1-2H3,(H,22,27)

InChI Key

MIFLJNKTVBUQPU-UHFFFAOYSA-N

SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)C

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC(=C4)C

Origin of Product

United States

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